molecular formula C9H18N2O3S B12218622 N-(2-sulfamoylethyl)cyclohexanecarboxamide

N-(2-sulfamoylethyl)cyclohexanecarboxamide

Cat. No.: B12218622
M. Wt: 234.32 g/mol
InChI Key: VIBMNPZNGHNSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sulfamoylethyl)cyclohexanecarboxamide is a sulfonamide-functionalized cyclohexanecarboxamide derivative. The compound features a cyclohexane ring in a chair conformation (common in cyclohexane derivatives, as seen in and ) and a sulfamoyl ethyl group (–SO₂NH₂–CH₂CH₂–) attached to the carboxamide nitrogen. Sulfonamide groups are known for their pharmacological relevance, particularly in antibacterial and enzyme-inhibitory applications .

Properties

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

N-(2-sulfamoylethyl)cyclohexanecarboxamide

InChI

InChI=1S/C9H18N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,10,13,14)

InChI Key

VIBMNPZNGHNSDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfamoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

N-(2-sulfamoylethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-sulfamoylethyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Functional Group Impact on Properties

Sulfonamide vs. Thiourea: Sulfonamide-containing compounds (e.g., compound 33) exhibit strong antibacterial activity due to sulfonamide's enzyme-inhibitory properties . In contrast, thiourea derivatives (e.g., H₂L₉) show metal-chelating abilities and antitumor activity, attributed to the soft sulfur donor atom . The sulfamoylethyl group in the target compound may enhance solubility in polar solvents compared to alkyl derivatives () but could introduce toxicity risks similar to N-(3-acetylphenyl) analogs ().

Cyclohexane Conformation :

  • All cyclohexanecarboxamide derivatives adopt a chair conformation, as confirmed by X-ray studies (). This conformation minimizes steric strain, enhancing stability and influencing binding interactions in biological systems.

Sulfathiazole-containing compound 33 demonstrates antitubercular efficacy (70% yield), while pyridine-based sulfonamides () target liver diseases, highlighting substituent-driven specificity .

Biological Activity

N-(2-sulfamoylethyl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxamide group and a sulfamoyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can be crucial for its pharmacological effects. For example, it may interact with enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound acts as a modulator of certain receptors, potentially influencing signaling pathways related to metabolic disorders or cancer.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

  • Case Study : In a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 μM), indicating its effectiveness against this type of cancer.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

  • Research Findings : In animal models of inflammation, administration of this compound led to reduced swelling and pain, supporting its potential use in inflammatory conditions.

Antimicrobial Properties

Preliminary tests suggest that this compound exhibits antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa30 μg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound has favorable absorption characteristics and a moderate half-life, which may support its use in chronic conditions.

Safety and Toxicology

Toxicological assessments are critical for determining the safety profile of this compound. Current studies suggest low toxicity at therapeutic doses; however, further research is necessary to establish long-term safety and any potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.